Palatinose monohydrate

Enzyme kinetics α-glucosidase digestion rate

Reformulating for glycemic control? Palatinose monohydrate (isomaltulose) features an α-1,6-glycosidic bond that slows intestinal hydrolysis 4-5× vs. sucrose, yielding GI 32 - a 49% reduction in glycemic impact. • 36% lower postprandial glucose iAUC; 50% reduced peak glucose in diabetic populations. • Non-hygroscopic, acid-stable (pH 2.0, 100°C/60 min) for shelf-stable beverage systems. • 95.5-98.8% apparent digestibility; GI tolerability up to 50 g. Supplied as ≥98% crystalline monohydrate with full documentation and global logistics support.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
CAS No. 58024-13-8
Cat. No. B1454699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalatinose monohydrate
CAS58024-13-8
Synonyms6-O alpha-D-glucopyranosyl-D-fructose
D-fructose, 6-O-alpha-D-glucopyranosyl-, monohydrate
isomaltulose
isomaltulose anhydrous
isomaltulose monohydrate
palatinose
palatinose monohydrate
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1
InChIKeyXZKUCJJNNDINKX-HGLHLWFZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palatinose Monohydrate: Identity and Physicochemical Profile


Palatinose monohydrate (CAS 58024-13-8), chemically designated as 6-O-α-D-glucopyranosyl-D-fructofuranose monohydrate, is the crystalline monohydrate form of the disaccharide isomaltulose [1]. It is a structural isomer of sucrose (table sugar), comprising one glucose and one fructose unit linked via an α-1,6-glycosidic bond rather than the α-1,2 bond found in sucrose [2]. The compound exists as white, odorless crystals with a melting point of 123–124°C and is characterized by non-hygroscopic behavior, remaining stable at 25°C and up to 85% relative humidity [3]. Its sweetness is approximately 40–50% that of sucrose, with a clean sweetness profile free of undesirable aftertaste [4]. The monohydrate form is the commercially relevant solid-state form utilized in food, beverage, and nutritional applications where precise hydration state affects formulation behavior [5].

Form Crystalline monohydrate solid-state form
Hygroscopicity Non-hygroscopic; stable up to 85% RH at 25°C
Sweetness Approx. 40–50% of sucrose; clean profile

Why Palatinose Cannot Be Replaced by Sucrose


Generic substitution of isomaltulose with sucrose or rapidly digestible carbohydrates such as maltodextrin fails due to fundamental differences in enzymatic hydrolysis kinetics and consequent physiological responses. The α-1,6-glycosidic linkage of isomaltulose exhibits a Vmax for intestinal α-glucosidase hydrolysis that is approximately 4- to 5-fold lower than that of sucrose [1], resulting in a glycemic index of 32 compared to 65 for sucrose [2]. This kinetic distinction translates directly into quantifiable differences in postprandial blood glucose excursions and insulinemic burden, as established by multiple randomized controlled trials and meta-analyses [3]. Furthermore, unlike maltodextrin, which induces rapid glucose spikes, isomaltulose provides sustained glucose delivery over 3 hours post-ingestion while preserving complete digestibility [4]. These differences are not merely incremental but represent distinct metabolic profiles that cannot be approximated by simple blending of alternative sweeteners, as the specific enzyme-substrate interaction is determined by the unique glycosidic linkage configuration [5].

Attribute
Palatinose
Sucrose / Maltodextrin
Glycosidic linkage
α-1,6 (resistant to rapid hydrolysis)
α-1,2 (sucrose) or α-1,4 (maltodextrin) – rapidly cleaved
Enzymatic hydrolysis
Slower Vmax; sustained glucose release
Higher Vmax; rapid glucose spike
Glycemic response
Lower glycemic index; attenuated postprandial glucose
Higher GI; pronounced glycemic excursion

Palatinose Monohydrate: Comparative Evidence


Hydrolysis Kinetics vs. Sucrose

Palatinose (isomaltulose) exhibits significantly slower hydrolysis by intestinal α-glucosidases compared to sucrose. Enzyme kinetic studies using porcine intestinal glucoamylase-maltase demonstrate that isomaltulose is hydrolyzed with a Vmax approximately 4- to 5-fold lower than that of sucrose, due to the α-1,6-glycosidic bond being substantially less susceptible to enzymatic cleavage than the α-1,2 bond of sucrose [1]. In vitro kinetic parameters confirm that isomaltulose exhibits an extremely low hydrolysis rate (k'0 value of 3 s⁻¹) and a Km value of 42 mM, whereas maltose (with α-1,4 bond) shows a k'0 value of 75 s⁻¹ and Km of 4.2 mM, and sucrose is not hydrolyzed by this specific enzyme preparation [2].

Hydrolysis kinetics
Reported cross-study
Vmax factor
4–5× lower
vs sucrose
Supports slower carbohydrate hydrolysis context
Porcine intestinal glucoamylase-maltase assay
Enzyme kinetics α-glucosidase digestion rate carbohydrate metabolism

Postprandial Glycemic Response vs. Sucrose

Palatinose demonstrates a substantially attenuated postprandial glycemic response compared to sucrose. A 2025 meta-analysis of ten studies with 367 participants found that isomaltulose significantly reduced plasma glucose levels at 60 minutes post-meal compared to sucrose (mean difference: −7.99 mg/dL; 95% CI: −8.58 to −7.39; p < 0.00001) [1]. In a direct head-to-head randomized controlled trial with healthy adults, the incremental area under the curve (iAUC) for blood glucose over 120 minutes was 118 min × mmol/L for isomaltulose versus 184 min × mmol/L for sucrose (p = 0.037), representing a 36% reduction in glycemic excursion [2]. Additionally, isomaltulose reduces peak glucose levels by approximately 50% compared to sucrose in diabetic subjects, with the peak blood glucose time point shifted rightward due to delayed absorption [3].

Glycemic response
Direct head-to-head
118 min×mmol/L vs 184 min×mmol/L (sucrose) −36% iAUC
Reported lower postprandial glucose excursion
RCT; 50 g dose; healthy adults; 120 min
Glycemic index postprandial glucose diabetes management clinical nutrition

Exercise Performance vs. Maltodextrin

Palatinose provides quantifiable performance advantages over rapidly digestible carbohydrates such as maltodextrin in endurance exercise contexts. In a randomized, double-blind, controlled crossover trial involving 20 male athletes, pre-exercise ingestion of 75 g Palatinose (isomaltulose) 45 minutes before exercise resulted in a 2.7% improvement in time trial finishing time (90% CI: ±3.0%; 89% likely beneficial; p = 0.147) and a 4.6% increase in power output during the final 5 minutes (90% CI: ±4.0%; 93% likely beneficial; p = 0.053) compared to isocaloric maltodextrin [1]. The blood glucose profile differed significantly between treatments (p = 0.013), with Palatinose producing lower glycemia during the resting period and higher fat oxidation during exercise (88–99% likelihood; p = 0.005), while carbohydrate oxidation was lower (85–96% likelihood; p = 0.002) [2].

Endurance performance
Direct head-to-head
−2.7% finishing time vs maltodextrin +4.6% power final 5 min
Supports improved endurance performance context
RCT; 20 athletes; 90 min cycling; 75 g dose
Sports nutrition fat oxidation endurance performance glycogen sparing

Gastrointestinal Tolerance vs. Polyols

Palatinose exhibits gastrointestinal tolerance comparable to sucrose while maintaining complete small-intestinal digestibility, contrasting with sugar alcohols (polyols) that frequently cause osmotic diarrhea and abdominal discomfort at moderate to high intakes. An ileostomy model study demonstrated that isomaltulose is essentially completely absorbed, with apparent digestibility of 50 g doses from two different meal matrices reaching 95.5% and 98.8%, and apparent absorption of 93.6% and 96.1% respectively [1]. In healthy subjects, doses up to 50 g were tolerated without signs of intestinal discomfort [2]. Clinical trials in infants aged 6–12 months confirmed that isomaltulose does not mediate abdominal discomfort or diarrhea and is as well tolerated as sucrose [3]. This complete digestibility profile distinguishes isomaltulose from partially digestible alternatives such as isomaltooligosaccharides and non-digestible polyols [4].

GI tolerance
Class-level inference
>95% digestibility vs polyols: partial absorption
Reported complete small-intestinal absorption
Ileostomy model; 50 g dose; no discomfort observed
Gastrointestinal tolerance digestibility safety infant nutrition

Stability and Hygroscopicity vs. Sucrose

Palatinose monohydrate demonstrates superior physicochemical stability compared to sucrose in formulation-relevant conditions. The compound is non-hygroscopic and remains stable at 25°C and relative humidity up to 85%, absorbing virtually no moisture [1]. This low hygroscopicity ensures free-flowing powder characteristics essential for instant powder applications [2]. In acidic conditions (pH 2.0), a 20% isomaltulose solution heated at 100°C for 60 minutes does not undergo decomposition, demonstrating acid-resistant properties superior to sucrose, which hydrolyzes to glucose and fructose under comparable conditions [3]. Additionally, isomaltulose exhibits a melting point of 122–124°C, substantially lower than the 160–185°C melting range of sucrose, which influences thermal processing behavior [4].

Physicochemical stability
Cross-study comparable
Acid-resistant (pH 2, 100°C) & non-hygroscopic
Supports acidic beverage and powder formulation
20% soln; 60 min; no decomposition vs sucrose hydrolysis
Hygroscopicity acid stability shelf-life powder flowability

Direct Compression Excipient Functionality

Palatinose (isomaltulose) possesses unique direct compression properties that distinguish it from conventional pharmaceutical excipients and other sugars. Patent documentation discloses that isomaltulose does not require controlled granulation to produce a directly compressible tabletting powder [1]. This property is exceptional among sugar-based excipients; sucrose and lactose typically require granulation steps before tabletting, adding manufacturing complexity and cost. The patent specifies that isomaltulose is especially suitable for use as a diluent material in tablets without the prerequisite granulation that characterizes most carbohydrate-based excipients [2].

Tablet compression
Data to verify
Directly compressible without granulation
May support direct compression tablet workflow
Patent disclosure; requires independent validation
Pharmaceutical excipient direct compression tablet formulation diluent material

Palatinose Monohydrate: Application Scenarios


Low-Glycemic Food and Beverage Formulations

Palatinose monohydrate is optimally suited for reformulating products where glycemic control is a primary specification requirement. Based on the 36% reduction in postprandial glucose iAUC compared to sucrose (118 vs. 184 min × mmol/L) and the 50% reduction in peak glucose levels in diabetic populations, formulators can achieve quantifiable glycemic response improvements [1][2]. The glycemic index of 32, compared to 65 for sucrose, provides a validated 49% reduction in glycemic impact [3]. These data directly support product claims related to blood glucose management and enable compliance with regulatory frameworks for low-glycemic labeling in jurisdictions where such standards exist.

Endurance Sports Nutrition

Palatinose monohydrate delivers measurable performance advantages in sports nutrition applications where sustained energy availability and enhanced fat oxidation are desired. The 2.7% improvement in time trial finishing time and 4.6% increase in final 5-minute power output over maltodextrin provide quantifiable performance differentiation [4]. The significantly higher fat oxidation (88–99% likelihood; p = 0.005) and lower carbohydrate oxidation (85–96% likelihood; p = 0.002) during exercise support product positioning for endurance athletes seeking metabolic efficiency and glycogen sparing [4]. The stable blood glucose profile during prolonged exercise enables sustained energy delivery without the glycemic crashes associated with high-GI alternatives.

Clinical and Enteral Nutrition

Palatinose monohydrate is indicated for clinical nutrition applications where complete digestibility must be combined with attenuated glycemic response. The 95.5–98.8% apparent digestibility confirmed by ileostomy model studies ensures that carbohydrate energy is fully available without the gastrointestinal side effects that limit polyol usage [5]. The demonstrated tolerance of doses up to 50 g without intestinal discomfort, including in infant populations, supports inclusion in specialized nutritional products for metabolically compromised or pediatric populations where gastrointestinal tolerability is critical [6][7]. The low glycemic burden while maintaining full caloric availability distinguishes Palatinose from both high-GI sugars (glycemic penalty) and low-digestible alternatives (caloric deficit, laxation).

Acidic Beverages and Instant Powders

Palatinose monohydrate provides formulation stability advantages in acidic beverage systems and instant powder applications. The demonstrated acid resistance (no decomposition of 20% solution at pH 2.0 and 100°C for 60 minutes) enables shelf-stable formulation in carbonated soft drinks, sports beverages, and fruit-based acidic systems where sucrose undergoes hydrolysis leading to sweetness profile changes and reducing sugar formation [8]. The non-hygroscopic behavior (stable at 25°C and up to 85% relative humidity) ensures free-flowing powder characteristics essential for instant beverage mixes, meal replacement powders, and dry blend applications where caking and moisture uptake compromise product quality [9].

Application
Selection Property
Validation Focus
Low-glycemic food & beverage
Glycemic response profile
Postprandial glucose iAUC validation
Endurance sports nutrition
Sustained energy & fat oxidation
Performance trial benchmarking
Specialized nutritional products
Complete digestibility & GI tolerance
Ileostomy digestibility validation
Acidic beverages & instant powders
Acid stability & non-hygroscopicity
Accelerated stability under acidic conditions

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